Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyrrole framework with a carboxylate ester functional group. Its molecular formula is and it has a molecular weight of approximately 181.21 g/mol. This compound is primarily classified as a thienopyrrole derivative, which is significant in medicinal chemistry due to its potential biological activities.
The synthesis of methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves several steps, including cyclocondensation reactions. One common method begins with the preparation of the thieno[2,3-b]pyrrole core followed by the introduction of the carboxylate group.
These methods have been documented in various studies focusing on similar thienopyrrole derivatives, highlighting their synthetic versatility and adaptability to produce various analogues .
The molecular structure of methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate can be represented using various chemical notation systems:
COC(=O)C1=CC2=C(N1)SC=C2Cl
YBIAQTPXONLBJG-UHFFFAOYSA-N
The three-dimensional structure can be elucidated through X-ray crystallography or computational methods such as density functional theory (DFT), providing insights into bond lengths and angles that are critical for understanding its reactivity and interactions .
Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate participates in various chemical reactions typical of thienopyrroles:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
The mechanism of action for compounds like methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate is often associated with their ability to interact with specific biological targets:
Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate has several scientific uses:
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4